molecular formula C18H14N8O2S2 B2831219 N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1798530-27-4

N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2831219
CAS No.: 1798530-27-4
M. Wt: 438.48
InChI Key: WDLHMKXWDQEZKY-UHFFFAOYSA-N
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Description

N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzo[c][1,2,5]thiadiazole moiety, a quinoxaline ring, and a pyrazole sulfonamide group. These structural features contribute to its wide range of chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[c][1,2,5]thiadiazole moiety: This can be achieved through the reaction of o-phenylenediamine with sulfur and an oxidizing agent.

    Synthesis of the quinoxaline ring: The benzo[c][1,2,5]thiadiazole intermediate is then reacted with a suitable diketone to form the quinoxaline ring.

    Introduction of the pyrazole sulfonamide group: The final step involves the reaction of the quinoxaline intermediate with a pyrazole sulfonamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit hypoxia-inducible factor-1 (HIF-1), thereby reducing tumor growth and metastasis . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole derivatives: Known for their anticancer and fluorescent properties.

    Quinoxaline derivatives: Widely studied for their antimicrobial and anticancer activities.

    Pyrazole sulfonamide derivatives: Investigated for their potential as enzyme inhibitors and anticancer agents.

Uniqueness

N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide stands out due to its combination of three distinct moieties, each contributing to its unique chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.

Properties

IUPAC Name

N-[3-(2,1,3-benzothiadiazol-4-ylamino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N8O2S2/c1-26-10-11(9-19-26)30(27,28)25-18-17(20-12-5-2-3-6-13(12)21-18)22-14-7-4-8-15-16(14)24-29-23-15/h2-10H,1H3,(H,20,22)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLHMKXWDQEZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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